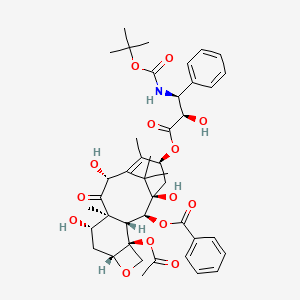

Docetaxel intermediate

Description

Properties

CAS No. |

114977-28-5; 148408-66-6 |

|---|---|

Molecular Formula |

C43H53NO14 |

Molecular Weight |

807.89 |

IUPAC Name |

[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43-/m0/s1 |

InChI Key |

ZDZOTLJHXYCWBA-BSEPLHNVSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Docetaxel Intermediates

Total Synthesis Strategies for Taxane (B156437) Core Precursors to Docetaxel (B913) Intermediates

The total synthesis of the intricate taxane core, the fundamental framework of docetaxel, is a testament to the advancements in organic synthesis. These strategies are primarily divided into linear and convergent approaches, each offering distinct advantages in constructing the complex polycyclic system.

Semisynthetic Approaches to Docetaxel Intermediate from Natural Precursors

Due to the low natural abundance of docetaxel and the inherent complexity of its total synthesis, semisynthesis has emerged as the most commercially viable method for its production. allindianpatents.com This approach begins with a more readily available natural taxane precursor, which is then chemically modified to generate the desired this compound.

Exploitation of 10-Deacetylbaccatin III as a Primary Starting Material

The cornerstone of docetaxel semisynthesis is 10-deacetylbaccatin III (10-DAB). himpharm.comgoogle.comgoogle.comapexbt.comresearchgate.net This compound, which possesses the complete tetracyclic core of docetaxel, can be extracted in relatively high quantities from the needles of the European yew tree, Taxus baccata. himpharm.comresearchgate.net The primary task in utilizing 10-DAB is the selective protection of its hydroxyl groups to enable the specific attachment of the side chain at the C-13 position. google.comgoogle.com A common strategy involves the selective protection of the C-7 and C-10 hydroxyl groups, often with silyl (B83357) ethers, to direct the subsequent esterification to the desired C-13 hydroxyl group. google.comnih.gov

| Precursor | Natural Source | Key Advantage |

| 10-Deacetylbaccatin III (10-DAB) | Taxus baccata (European yew) needles | Possesses the core taxane structure and is relatively abundant. himpharm.comresearchgate.net |

Side Chain Elaboration Strategies for this compound Formation

The attachment of the characteristic side chain to the C-13 position of the protected 10-DAB core is a critical step in forming the this compound. google.comnih.gov Various methods have been developed to synthesize and couple this essential side chain.

A highly effective and widely used method for constructing the docetaxel side chain involves the use of a β-lactam intermediate. nih.gov This four-membered ring is synthesized through a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, a transformation known as the Staudinger cycloaddition. organic-chemistry.orgwikipedia.org This reaction proceeds with high stereocontrol, yielding the desired stereoisomer of the β-lactam. organic-chemistry.org The subsequent ring-opening of this β-lactam by the C-13 hydroxyl group of the protected 10-DAB derivative, typically in the presence of a base, leads to the formation of the this compound with the correct stereochemistry at the C-2' and C-3' positions of the side chain. nih.gov

| Reaction | Reactants | Product | Application in Docetaxel Synthesis |

| Staudinger Cycloaddition | Ketene + Imine | β-Lactam | Synthesis of the key intermediate for the docetaxel side chain. organic-chemistry.orgwikipedia.org |

Coupling Reactions for Side Chain Attachment to Baccatin (B15129273) III Derivatives

The synthesis of docetaxel involves the critical step of attaching a chemically synthesized side chain to a precursor derived from the natural product baccatin III or its analogues. This esterification is notably challenging due to the significant steric hindrance at the C13 hydroxyl group of the baccatin core, which is situated within a concave region of the molecule's hemispherical structure. google.com To achieve this coupling, both the baccatin III derivative and the side chain precursor must be appropriately protected to prevent unwanted side reactions.

A common strategy involves the esterification of a protected 10-deacetyl baccatin III (10-DAB) backbone with a suitably protected N-acylphenylisoserine side chain. google.comgoogle.com For instance, a method has been developed that utilizes C7, C10 di-CBZ 10-deacetyl baccatin III, where the hydroxyl groups at the C7 and C10 positions are protected with carbobenzyloxy (CBZ) groups. google.com This baccatin derivative is then coupled with an N-CBZ C2'-protected 3-phenylisoserine side chain. google.comgoogle.com The reaction is typically performed using an excess of the side chain in the presence of a coupling agent and a catalyst. google.com

Another established approach is the β-lactam synthon method. In this pathway, the coupling is achieved by reacting a protected baccatin III derivative with a β-lactam ring that serves as a precursor to the docetaxel side chain. For example, 7-O-triethylsilyl-9,10-diketobaccatin III can be reacted with a β-lactam docetaxel side chain precursor to form the coupled intermediate. google.com This method is valued for its high stereoselectivity. Subsequent steps are then required to open the β-lactam ring and deprotect the various functional groups to yield the final docetaxel molecule. google.com

The selection of protecting groups and coupling agents is crucial for optimizing the reaction yield and purity of the resulting intermediate. Following the coupling reaction, a series of deprotection steps are necessary to remove the protecting groups from the baccatin core and the side chain to furnish the final active compound. google.comgoogle.com

| Coupling Method | Baccatin III Derivative | Side Chain Precursor | Key Reagents | Solvent |

|---|---|---|---|---|

| Carbodiimide-Mediated Esterification | C7, C10 di-CBZ 10-deacetyl baccatin III | N-CBZ C2'-protected 3-phenylisoserine | Dialkylcarbodiimide, 4-Dimethylaminopyridine (DMAP) | Toluene |

| β-Lactam Ring Opening | 7-O-triethylsilyl-9,10-diketobaccatin III | β-lactam protected docetaxel side chain precursor | - | - |

Chemoenzymatic Synthesis of Docetaxel Intermediates

Chemoenzymatic synthesis has emerged as a powerful strategy in the production of docetaxel intermediates, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. rjraap.commdpi.com This approach combines enzymatic transformations with chemical reactions, offering advantages such as milder reaction conditions and high stereoselectivity, which are critical for constructing the complex chiral centers of the docetaxel side chain. rjraap.comresearchgate.net

Biocatalytic Transformations in Intermediate Preparation

Biocatalysis plays a significant role in preparing key intermediates for docetaxel synthesis, particularly the optically active C-13 side chain, N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine. researchgate.net Enzymes, such as lipases and nitrilases, are employed to perform highly selective transformations on synthetic precursors, ensuring the correct stereochemistry required for the final molecule. researchgate.netresearchgate.net

Lipases are widely used for the acylation and hydrolysis of side-chain precursors. researchgate.netresearchgate.net For example, Lipase PS has been effectively used in the acylation of 3-chloro-2-hydroxy-3-phenylpropionate derivatives, which are intermediates for the C-13 side chain. researchgate.net Nitrile hydrolysing enzymes, including nitrilases and nitrile hydratases, have also been explored for the enzymatic hydrolysis of different side-chain precursors, demonstrating their potential in constructing the necessary chemical framework. researchgate.net

Enzyme-Mediated Chiral Resolution for Docetaxel Intermediates

The synthesis of the docetaxel side chain often produces a racemic or diastereomeric mixture of intermediates, from which only one specific stereoisomer is active. Enzyme-mediated chiral resolution is a highly efficient method for isolating the desired enantiomer. researchgate.netcore.ac.uk This technique relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. rsc.org

Lipases are particularly prominent in this application through a process known as kinetic resolution. researchgate.net In this process, a racemic alcohol intermediate of the side chain can be subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For instance, the lipase-catalyzed acylation of 3-(benzyloxy)-1-nitro-1-phenylpropan-2-ol is a step used in the synthesis of the taxol side-chain. researchgate.net Similarly, epoxide hydrolases can be used for the enantioselective hydrolysis of a racemic epoxide, yielding an enantiopure epoxide that serves as a key intermediate for the side chain. researchgate.net These enzymatic resolutions are crucial for ensuring the high enantiomeric purity of the final pharmaceutical product. ingentaconnect.comdoi.org

| Enzyme Type | Example Substrate | Transformation | Application in this compound Synthesis |

|---|---|---|---|

| Lipase (e.g., Lipase PS) | syn-3-chloro-2-hydroxy-3-phenylpropanoate | Enantioselective acylation | Resolution of a racemic precursor to the C-13 side chain. researchgate.net |

| Epoxide Hydrolase | Racemic trans-methyl-phenyl-glycidate | Enantioselective hydrolysis | Produces enantiopure epoxide for side chain synthesis. researchgate.net |

| Nitrilase / Nitrile Hydratase | α-hydroxy-β-amino nitrile side-chain precursor | Selective hydrolysis of a nitrile group | Direct formation of the side chain acid from a nitrile precursor. researchgate.net |

Key Chemical Transformations and Reaction Mechanisms in Docetaxel Intermediate Synthesis

Stereoselective Transformations in Docetaxel (B913) Intermediate Synthesis

Achieving the correct stereochemistry is paramount in the synthesis of docetaxel intermediates, as the biological activity of the final compound is highly dependent on its specific three-dimensional arrangement. Stereoselective strategies, including asymmetric induction and diastereoselective reactions, are employed to control the formation of new chiral centers.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by the influence of a chiral feature present in the substrate, reagent, or catalyst. msu.edu In the context of docetaxel synthesis, this is crucial for establishing the chirality of the C-13 side chain, which is typically prepared as a separate, enantiomerically pure fragment before being coupled to the baccatin (B15129273) III core.

One common approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, the synthesis of the (3R,4S)-N-Boc-3-hydroxy-4-phenylazetidin-2-one, a key precursor to the docetaxel side chain, can be achieved stereoselectively. researchgate.net Asymmetric synthesis methods are essential in the pharmaceutical industry to produce single-enantiomer drugs, as different enantiomers can have varied biological activities. nih.govtaylorandfrancis.com The conversion of an achiral starting material into a chiral product is a cornerstone of modern drug discovery. nih.gov

Diastereoselective reactions are critical in differentiating between multiple potential stereoisomeric products. A key diastereoselective step in many docetaxel syntheses is the coupling of the side-chain precursor, often a β-lactam, to the C-13 hydroxyl group of a protected 10-deacetylbaccatin III (10-DAB) derivative. nih.govresearchgate.net This esterification creates two new adjacent chiral centers (C-2' and C-3'), and controlling their relative configuration is essential.

Kinetic resolution of racemic β-lactams with a protected baccatin III derivative has been studied extensively. nih.govresearchgate.net The diastereoselectivity of this coupling can be significantly influenced by the steric bulk of protecting groups on the β-lactam. nih.gov Research has shown that a tert-butyldimethylsilyl (TBDMS) protecting group on the C-3 hydroxyl moiety of the β-lactam provides optimal diastereoselectivity compared to the smaller triethylsilyl (TES) or the larger triisopropylsilyl (TIPS) groups. nih.govresearchgate.netsigmaaldrich.com This suggests that a delicate balance of steric hindrance is required to achieve high selectivity. nih.gov

Furthermore, the substituent at the C-4 position of the β-lactam also impacts diastereoselectivity. Sterically demanding groups, such as a tert-butyl group at C-4, lead to better kinetic resolution than a phenyl group at the same position. nih.govresearchgate.net This indicates that high stereoselectivity can be achieved by using either sterically demanding C-3 protecting groups or C-4 substituents on the β-lactam ring. nih.gov

| β-Lactam C3-Protecting Group | β-Lactam C4-Substituent | Observed Diastereoselectivity | Reference |

|---|---|---|---|

| Triethylsilyl (TES) | Phenyl | Moderate | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | Phenyl | High / Optimal | nih.govresearchgate.net |

| Triisopropylsilyl (TIPS) | Phenyl | Lower than TBDMS | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyl | Very High | nih.govresearchgate.net |

Carbon-Carbon Bond Formation Methodologies in Intermediate Construction

Constructing the complex, polycyclic core of the taxane (B156437) skeleton requires powerful and reliable carbon-carbon bond-forming reactions. These reactions are fundamental to building the carbon framework of organic molecules. nih.gov Total synthesis strategies for taxanes often feature elegant applications of classic and modern C-C bond-forming reactions, such as the Diels-Alder and aldol (B89426) reactions, to assemble the 6-8-6 tricyclic ring system. nih.gov

Organometallic reagents play a significant role in modern organic synthesis, offering unique reactivity for forming carbon-carbon bonds. While total synthesis of the taxane core is complex, organometallic chemistry is more frequently applied in the synthesis of precursors or in later-stage functionalization. For example, organolithium or Grignard reagents can be used in addition reactions to ketones to form tertiary alcohols, a common transformation in building complex molecular fragments. In the synthesis of Bedaquiline, a key step involves a 1,2-addition reaction facilitated by the deprotonation of a quinoline (B57606) fragment with lithium diisopropylamide (LDA), an organolithium-related base. researchgate.net Such reactions, while not always directly involving an organometallic reagent in the bond-forming step itself, rely on organometallic bases for their initiation.

In broader synthetic chemistry, organometallic compounds are valued for their kinetic inertness and amenability to derivatization, making them suitable for structure-based design. nih.gov The formation of a C-C bond by coupling an amine and a carboxylic acid using a catalyst that deaminates and decarboxylates the respective substrates has been identified as an advantageous method due to the wide availability and lower cost of these starting materials. news-medical.net

Selective Functional Group Interconversions Relevant to Docetaxel Intermediate Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's reactivity. ub.edusolubilityofthings.com In the multistep synthesis of a this compound, FGIs such as oxidations, reductions, and the transformation of one functional group into another are repeatedly employed.

A critical FGI in the semisynthesis of docetaxel is the selective modification of the baccatin III core, which is derived from natural sources. For example, the starting material 10-deacetylbaccatin III (10-DAB) contains hydroxyl groups at positions C-7 and C-10. These must be managed throughout the synthesis. A typical sequence involves the esterification of the C-13 hydroxyl group, followed by potential modifications at other positions. For instance, the conversion of an alcohol to an alkoxyphosphonium salt can render it highly reactive for SN2 substitutions. ub.edu Reductions and oxidations are also key; a strong oxidizing agent might convert an alcohol to a ketone, while a reducing agent can reverse this transformation. solubilityofthings.com In one total synthesis of a taxane, a TPAP-mediated oxidation of an alcohol to a ketone was followed by a thermodynamic reduction of the ketone using sodium in isopropanol. nih.gov These steps are crucial for installing the correct oxidation states at various positions on the taxane core.

Protecting Group Chemistry in this compound Synthesis

Given the multiple reactive hydroxyl groups on the 10-deacetylbaccatin III (10-DAB) core (at C-7, C-10, C-13) and the hydroxyl and amino groups on the side chain, a sophisticated protecting group strategy is essential for the successful synthesis of docetaxel. jocpr.com Protecting groups temporarily mask these reactive sites, preventing unwanted side reactions and allowing transformations to occur selectively at other positions. jocpr.com

The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease with which it can be installed and removed. jocpr.com In docetaxel synthesis, different hydroxyl groups require protectors with orthogonal stability.

C-7 and C-10 Hydroxyls: These positions are often protected together. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a common choice, installed on the C-7 and C-10 hydroxyls of 10-DAB. google.comgoogle.comgoogle.com The Troc groups are stable during the side-chain coupling reaction but can be removed later under specific reducing conditions, often using zinc powder and an acid or ammonium (B1175870) chloride. google.comgoogle.com Another strategy employs the carbobenzyloxy (CBZ) group for protection at these sites. google.com

C-2' Hydroxyl of the Side Chain: The hydroxyl group on the side-chain precursor must be protected before coupling and deprotected at a late stage. Silyl (B83357) ethers, such as the triethylsilyl (TES) group, are frequently used. google.com Hydrogenatable benzyl-type protecting groups like benzyloxymethyl (BOM) or benzyl (B1604629) (Bn) have also been employed. google.com These can be removed under hydrogenolysis conditions. google.com

C-3' Amino Group of the Side Chain: The amino group on the phenylisoserine (B1258129) side chain is typically protected with a tert-butyloxycarbonyl (Boc) group, which is characteristic of docetaxel's final structure. However, during intermediate stages, other groups like the carbobenzyloxy (CBZ) group might be used, which is later swapped for the Boc group. google.com

The deprotection steps are as crucial as the protection steps. For instance, Troc groups can be removed simultaneously in a single step. google.com The final deprotection of the C-2' hydroxyl group, often a silyl or benzyl-type group, yields the final docetaxel molecule. This is typically achieved using acidic conditions, such as with hydrofluoric acid (HF) or hydrochloric acid (HCl). google.comgoogle.com

| Functional Group | Common Protecting Groups | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| C-7 and C-10 -OH | 2,2,2-Trichloroethoxycarbonyl (Troc) | Zn / Ammonium Chloride or Acetic Acid | google.comgoogle.com |

| C-7 and C-10 -OH | Carbobenzyloxy (CBZ) | Hydrogenolysis (e.g., H₂, Pd/C) | google.com |

| C-7 -OH | Triethylsilyl (TES) | Acid (e.g., HF) | nih.govgoogle.com |

| C-2' -OH (Side Chain) | Triethylsilyl (TES) | Acid (e.g., HF-Pyridine) | nih.gov |

| C-2' -OH (Side Chain) | Benzyloxymethyl (BOM), Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pearlman's catalyst) | google.com |

| C-3' -NH₂ (Side Chain) | tert-Butyloxycarbonyl (Boc) | (Typically remains in final product) | researchgate.net |

| C-3' -NH₂ (Side Chain) | Carbobenzyloxy (CBZ) | Hydrogenolysis (followed by Boc protection) | google.com |

Strategic Application of Hydroxyl Protecting Groups

The baccatin core of the this compound possesses several hydroxyl groups with varying reactivity, most notably at the C7, C10, and C13 positions. Furthermore, the phenylisoserine side chain precursor contains a hydroxyl group at the C2' position. To facilitate the crucial esterification between the C13 hydroxyl of the baccatin core and the side chain, the other hydroxyl groups must be protected. google.com

The selective protection of these groups is a cornerstone of docetaxel synthesis. Silyl ethers are among the most frequently employed protecting groups for this purpose due to their relative ease of installation and removal under specific, mild conditions. researchgate.net Groups such as triethylsilyl (TES) and triisopropylsilyl (TIPS) are commonly used. google.comnih.gov For instance, the C7 and C10 hydroxyls of 10-DAB can be selectively protected, leaving the sterically hindered C13 hydroxyl available for esterification. google.com Similarly, the C2' hydroxyl on the side-chain precursor, often a β-lactam, is protected prior to the coupling reaction. google.comnih.gov The choice between different silyl groups, or other protecting groups like 1-ethoxy-ethyl (EE), can be guided by the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies. google.com

Another class of protecting groups used for hydroxyl moieties includes the 2,2,2-trichloroethoxycarbonyl (Troc) group. nih.gov The Troc group is stable under many conditions but can be selectively removed using reductive methods, such as treatment with zinc powder in the presence of a Lewis acid, which offers an alternative deprotection pathway that does not affect acid- or base-labile groups. google.comgoogleapis.com Carbobenzyloxy (CBZ) groups have also been utilized to protect the C7 and C10 hydroxyls, which can later be removed via catalytic hydrogenation. google.com

The removal of these hydroxyl protecting groups is a critical final step. Silyl ethers like TES are typically cleaved using a source of fluoride (B91410) ions, such as hydrofluoric acid in pyridine (B92270) (HF-Py) or trifluoroacetic acid in an aqueous acetic acid solution. nih.govacs.org The conditions for deprotection must be carefully chosen to ensure the integrity of the rest of the docetaxel molecule. google.comgoogleapis.com

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions |

|---|---|---|---|

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl), Imidazole | Hydrofluoric acid-pyridine (HF-Py), Trifluoroacetic acid (TFA) |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Imidazole | Hydrofluoric acid-pyridine (HF-Py) |

| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Hydrofluoric acid-pyridine (HF-Py), Tetrabutylammonium fluoride (TBAF) |

| Trichloroethoxycarbonyl | Troc | Trichloroethyl chloroformate | Zinc (Zn) powder, Acetic acid or Lewis acid |

| Carbobenzyloxy | Cbz / Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 1-Ethoxyethyl | EE | Ethyl vinyl ether, Acid catalyst | Mild acidic conditions (e.g., aqueous HCl) |

Amine Protecting Group Considerations

The amine at the C3' position of the docetaxel side chain is a highly nucleophilic and reactive functional group. chem-station.com Without protection, this amine would interfere with the desired esterification at C13 and could lead to a host of unwanted side reactions, including intramolecular cyclization or acylation. Therefore, masking the amine group is a non-negotiable step in the synthesis of docetaxel intermediates. nih.gov

Carbamates are the most prevalent class of protecting groups for amines in this context, as they effectively reduce the nucleophilicity of the nitrogen atom and are stable to a wide range of reaction conditions. masterorganicchemistry.comacs.org The final docetaxel molecule features a tert-butoxycarbonyl (Boc) group on the C3' amine. nih.gov This group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org The Boc group is known for its stability under neutral and basic conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comyoutube.com

In many synthetic strategies, a different protecting group may be employed during the crucial coupling step, which is later swapped for the final Boc group. The carbobenzyloxy (Cbz or Z) group is a common choice for this role. masterorganicchemistry.comnih.gov The Cbz group is introduced using benzyl chloroformate and is stable to the conditions required for manipulating many hydroxyl protecting groups. A key advantage of the Cbz group is that it can be removed via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a method that is orthogonal to the acid-labile Boc group and the fluoride-labile silyl ethers. google.commasterorganicchemistry.com This orthogonality allows for selective deprotection, enabling chemists to unmask the amine at the desired stage of the synthesis without disturbing other protecting groups on the molecule. masterorganicchemistry.com This strategic use of different amine protecting groups provides the flexibility needed to navigate the multi-step synthesis of docetaxel. peptide.com

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA) |

| Carbobenzyloxy / Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Catalysis in Docetaxel Intermediate Synthesis

Transition Metal Catalysis in Key Docetaxel (B913) Intermediate Steps

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These catalysts have been instrumental in developing synthetic routes to complex natural products and their analogues, including intermediates for docetaxel.

Palladium (Pd) is one of the most versatile transition metals used in catalysis, facilitating a wide array of cross-coupling reactions. These reactions are fundamental for constructing the core structure and side chains of taxane (B156437) intermediates. Key palladium-catalyzed transformations include:

Suzuki Reaction: Forms carbon-carbon bonds between organoboron compounds and organic halides.

Heck Reaction: Couples aryl, alkenyl, or benzyl (B1604629) halides directly with an alkene. mdpi.com

Stille Reaction: Joins an organotin compound with an organic halide. mdpi.com

Sonogashira Reaction: Creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com

Tsuji-Trost Allylation: A key transformation for constructing quaternary carbon centers, this reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate. mdpi.com For instance, the synthesis of a key bicyclic derivative in the synthesis of a related complex molecule utilized PdCl₂(PPh₃)₂ as a catalyst with allyl acetate (B1210297) to construct a crucial carbon center. mdpi.com

These reactions provide powerful tools for assembling the complex architecture of docetaxel precursors from simpler, more readily available starting materials.

Table 1: Examples of Palladium-Catalyzed Reactions in Complex Synthesis

| Reaction Name | Reactants | Catalyst Example | Bond Formed | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂ | C(sp²)-C(sp²) | mdpi.com |

| Suzuki Reaction | Organoboron + Org. Halide | Pd(PPh₃)₄ | C(sp²)-C(sp²) | mdpi.com |

| Sonogashira Reaction | Terminal Alkyne + Org. Halide | PdCl₂(PPh₃)₂ / CuI | C(sp)-C(sp²) | mdpi.com |

| Tsuji-Trost Allylation | Allylic Substrate + Nucleophile | PdCl₂(PPh₃)₂ | C-C | mdpi.com |

Besides palladium, other transition metals like ruthenium (Ru) and rhodium (Rh) offer unique catalytic activities that are valuable in organic synthesis. While not always applied directly in established docetaxel syntheses, they represent modern strategies for efficient bond formation in complex molecules.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are known for their application in C-H activation and olefin metathesis. mdpi.comnih.gov Planar-chiral arene ruthenium complexes, for example, have been developed to catalyze the C-H activation of N-methoxy-benzamides and their subsequent annulation to form dihydroisoquinolones. chemrxiv.orgrsc.org This strategy of directly functionalizing C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for C-H activation. For instance, a rhodium-catalyzed three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to construct various isoquinolone products under redox-neutral conditions. rsc.org Such methodologies provide powerful tools for the synthesis of complex heterocyclic structures that may be present in or related to drug intermediates.

Organocatalysis in Stereoselective Docetaxel Intermediate Formation

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. uniroma1.it This approach has proven particularly effective for the stereoselective synthesis of the crucial C-13 side chain of docetaxel, which is an N-tert-butoxycarbonyl derivative of (2R,3S)-3-phenylisoserine.

A highly effective method involves the (R)-proline-catalyzed addition of aldehydes to N-(phenylmethylene)benzamides. nih.gov This reaction proceeds with excellent enantioselectivity, producing the desired protected α-hydroxy-β-benzoylaminoaldehyde intermediates with 92-99% enantiomeric excess (ee). nih.gov Subsequent oxidation of these aldehydes yields the corresponding phenylisoserine (B1258129) derivatives, which are ready for esterification with the docetaxel core, typically a baccatin (B15129273) III derivative. nih.gov This organocatalytic route provides a simple and efficient pathway to access the unnatural amino acid side chain with precise stereochemical control. nih.gov

Table 2: Proline-Catalyzed Synthesis of the Paclitaxel (B517696)/Docetaxel Side Chain Intermediate

| Catalyst | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-Proline | Aldehyde addition to imine | α-hydroxy-β-benzoylaminoaldehyde | 92-99% | nih.gov |

Biocatalysis for this compound Synthesis

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with exceptional chemo-, regio-, and enantioselectivity. researchgate.netnih.gov This "green chemistry" approach is highly valuable in pharmaceutical synthesis for producing chiral intermediates. researchgate.netnih.gov In the context of docetaxel, biocatalysis is primarily used for two key purposes: the preparation of the baccatin core and the synthesis of the enantiopure C-13 side chain.

Preparation of the Taxane Core: The extraction of taxanes from yew trees often yields a mixture of related compounds. Specific enzymes, such as C-10 deacetylase, can be used to convert this mixture into a single, valuable intermediate: 10-deacetylbaccatin III (10-DAB). annualreviews.org This enzymatic conversion simplifies the downstream purification and semi-synthesis process. annualreviews.org

Synthesis of the C-13 Side Chain: The stereochemistry of the side chain is critical for biological activity. Lipases are commonly employed for the kinetic resolution of racemic β-lactams, which are precursors to the phenylisoserine side chain. annualreviews.orgresearchgate.net For example, lipases from Pseudomonas cepacia or Candida antarctica can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired enantiopure intermediate. annualreviews.orgresearchgate.net

Table 3: Enzymes Used in the Synthesis of Docetaxel Intermediates

| Enzyme | Source Organism | Application | Intermediate Produced | Reference |

|---|---|---|---|---|

| C-10 Deacetylase | Nocardioides luteus | Deacetylation of taxane mixtures | 10-deacetylbaccatin III | annualreviews.org |

| Lipase PS-30 | Pseudomonas cepacia | Kinetic resolution of β-lactams | Enantiopure side-chain precursor | annualreviews.org |

| Lipase B | Candida antarctica | Deacylation & ring-opening of β-lactam | (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid | researchgate.net |

Heterogeneous Catalysis for Intermediate Hydrogenation and Other Reactions

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. researchgate.net A major advantage of this approach is the ease of catalyst separation from the product mixture, allowing for catalyst recycling and simplifying purification.

In the synthesis of docetaxel intermediates, heterogeneous catalysis is most prominently used for hydrogenation reactions. nih.gov These reactions are essential for reducing double bonds or removing protecting groups. Common heterogeneous catalysts for hydrogenation include noble metals such as palladium, platinum, ruthenium, and rhodium dispersed on a solid support like activated carbon (e.g., Pd/C), titanium dioxide (TiO₂), or silicon dioxide (SiO₂). researchgate.netmdpi.com

The performance of these catalysts can be finely tuned by altering the metal, the support material, the particle size, and the reaction conditions (e.g., solvent, temperature, pressure). researchgate.netmdpi.com For example, in the hydrogenation of bio-derived levulinic acid, titanium-supported ruthenium catalysts have shown superior activity in aqueous media. mdpi.com While specific examples for docetaxel intermediates are proprietary, the principles of selective hydrogenation using catalysts like Pd/C are standard practice in multistep organic synthesis for converting functional groups and achieving the desired molecular structure.

Table 4: Common Heterogeneous Catalysts and Their Applications

| Catalyst | Typical Reaction | Function | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of alkenes, alkynes, carbonyls; hydrogenolysis | researchgate.net |

| Platinum on Carbon (Pt/C) | Hydrogenation | Reduction of aromatic rings, carbonyls | researchgate.net |

| Ruthenium on TiO₂ (Ru/TiO₂) | Hydrogenation | Selective reduction of carboxylic acids/esters | mdpi.com |

| Rhodium on Carbon (Rh/C) | Hydrogenation | Reduction of aromatic rings under mild conditions | researchgate.net |

Analytical Chemistry for Docetaxel Intermediate Characterization and In Process Control

Spectroscopic Techniques for Structural Elucidation of Docetaxel (B913) Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and definitive techniques for the structural elucidation of organic molecules, including the intermediates in the synthesis of docetaxel. hyphadiscovery.comnih.gov By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of molecular structure.

During the synthesis of docetaxel, intermediates are often isolated and characterized using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov 1D ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular puzzle. hyphadiscovery.com COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. HMBC is particularly valuable as it reveals longer-range correlations between protons and carbons (typically over two to three bonds), helping to connect different fragments of the molecule. This comprehensive dataset allows chemists to confirm the structure of key intermediates and identify any process-related impurities that may have formed. nih.govresearchgate.net

Table 1: Representative NMR Techniques for Docetaxel Intermediate Analysis

| Technique | Information Provided | Application in Docetaxel Synthesis |

|---|---|---|

| ¹H NMR | Chemical shift, integration (proton count), coupling constants | Confirms the presence of specific proton environments, e.g., changes in the side chain or taxane (B156437) core. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃) | Verifies the carbon skeleton of the intermediate and the presence of key functional groups like carbonyls. |

| COSY | ¹H-¹H spin-spin coupling correlations | Establishes connectivity between adjacent protons, helping to map out spin systems within the molecule. |

| HSQC | Direct one-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms, providing a foundational map of the molecule. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connects molecular fragments by showing correlations between protons and carbons that are not directly bonded. |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a vital analytical tool used to determine the molecular weight of docetaxel intermediates and to gain structural information through fragmentation patterns. nih.gov It is a highly sensitive technique that requires only a small amount of sample. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex reaction mixtures. nih.govjohnshopkins.edu

In the context of docetaxel synthesis, MS is used to confirm the molecular weight of each intermediate, ensuring that the expected chemical modification has taken place. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an intermediate with high accuracy, further confirming its identity.

Tandem mass spectrometry (MS/MS) is also employed for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the "parent ion") corresponding to the intermediate is selected, fragmented, and the resulting "daughter ions" are analyzed. The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the identity of an intermediate or to characterize unknown impurities.

Table 2: Mass Spectrometry Applications in this compound Analysis

| Technique | Information Provided | Application in Docetaxel Synthesis |

|---|---|---|

| LC-MS | Molecular weight of components in a mixture | Monitors reaction progress by identifying the molecular weights of starting materials, intermediates, and products. |

| HRMS | Exact mass and elemental composition | Provides high-confidence confirmation of the molecular formula of a newly synthesized intermediate. |

| MS/MS | Fragmentation patterns of a selected ion | Offers structural information by analyzing how an intermediate breaks apart, helping to confirm its structure or identify unknown impurities. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of docetaxel intermediates.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Different functional groups (e.g., hydroxyl, carbonyl, ester) absorb IR radiation at characteristic frequencies. In docetaxel synthesis, IR spectroscopy is a rapid and straightforward method to verify the presence or absence of key functional groups. For example, the esterification of a hydroxyl group would be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule. The taxane core of docetaxel and its intermediates contains chromophores that absorb UV light. researchgate.netresearchgate.net UV-Vis spectroscopy can be used to monitor reactions that involve changes to these chromophores. It is also a primary technique for the quantitative analysis of intermediates and impurities when coupled with High-Performance Liquid Chromatography (HPLC), where detection is often performed at a specific UV wavelength, such as 227 nm or 230 nm. nih.govnih.gov

Table 3: IR and UV-Vis Spectroscopy in the Analysis of Docetaxel Intermediates

| Technique | Information Provided | Application in Docetaxel Synthesis |

|---|---|---|

| IR Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, N-H) | Confirms key chemical transformations, such as the protection of a hydroxyl group or the formation of an ester linkage. |

| UV-Vis Spectroscopy | Presence of conjugated systems and chromophores | Used for quantitative analysis in HPLC and to monitor reactions that alter the electronic structure of the taxane core. |

Chromatographic Methods for Purity Assessment and Monitoring of Docetaxel Intermediates

Chromatographic techniques are the cornerstone of purity assessment in pharmaceutical manufacturing. They are used to separate complex mixtures into their individual components, allowing for the quantification of the desired intermediate and the detection of any impurities.

High-Performance Liquid Chromatography (HPLC) for Intermediate Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the progress of reactions and assessing the purity of docetaxel intermediates. nih.govresearchgate.net The method's high resolution, sensitivity, and reproducibility make it ideal for in-process control. jidps.com

Reversed-phase HPLC is the most common mode used for the analysis of docetaxel and its intermediates. nih.govrjptonline.org In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jidps.com By adjusting the composition of the mobile phase (either isocratically or through a gradient), a wide range of compounds with varying polarities can be effectively separated. rjptonline.org

HPLC methods are used to:

Monitor Reaction Progress: By analyzing samples from the reaction mixture over time, the consumption of starting materials and the formation of the desired intermediate can be tracked.

Determine Purity: The purity of an isolated intermediate is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Detect and Quantify Impurities: HPLC can separate process-related impurities, by-products, and degradation products from the main intermediate. researchgate.net

The development of a stability-indicating HPLC method is crucial, which is a method capable of separating the main compound from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation). jidps.comrjptonline.org

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Eluent that carries the sample through the column; composition is optimized for separation. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and the retention times of the analytes. |

| Detection | UV at 227 nm or 230 nm | Wavelength at which the taxane chromophore absorbs strongly, allowing for sensitive detection. |

| Column Temperature | 25 - 40 °C | Affects the efficiency of the separation and the viscosity of the mobile phase. |

Gas Chromatography (GC) for Volatile Intermediates

While HPLC is the primary tool for analyzing the non-volatile, high molecular weight intermediates of docetaxel, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile substances. researchgate.net In the context of docetaxel synthesis, GC is primarily used for the determination of residual solvents.

The synthesis of docetaxel involves the use of various organic solvents (e.g., acetone, ethyl acetate (B1210297), toluene, pyridine) in reaction and purification steps. researchgate.net These solvents are considered volatile impurities that must be controlled and limited in the final API. GC, particularly with headspace sampling, is an excellent technique for this purpose due to its high sensitivity and ability to separate volatile compounds.

In headspace GC, a sample of the this compound is heated in a sealed vial, causing the volatile residual solvents to partition into the gas phase (the "headspace"). A sample of this vapor is then injected into the GC system for analysis. This technique avoids the injection of non-volatile matrix components, which can contaminate the GC system.

Table 5: Typical GC Parameters for Residual Solvent Analysis in Docetaxel Intermediates

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | DB-WAX (Polyethylene glycol) or similar polar column | Stationary phase chosen for good separation of common organic solvents. |

| Injector | Headspace or Direct Injection | Method of introducing the volatile sample into the GC system. |

| Carrier Gas | Nitrogen or Helium | Inert gas that carries the sample through the column. |

| Oven Temperature | Programmed ramp (e.g., 40°C hold, then ramp to 240°C) | Controls the separation by influencing the volatility and column interaction of the analytes. |

| Detector | Flame Ionization Detector (FID) | A sensitive and universal detector for organic compounds. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique indispensable for the in-process monitoring of the synthesis of docetaxel intermediates. csfarmacie.czdergipark.org.tr Its primary application is to qualitatively track the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. rochester.edu

In the context of docetaxel synthesis, TLC is frequently used to monitor key steps such as the esterification of the protected baccatin (B15129273) III derivative with the N-protected phenylisoserine (B1258129) side chain. researchgate.net A typical TLC analysis involves three lanes on the silica (B1680970) gel plate: one for the starting material (e.g., the baccatin III derivative), one for the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture to aid in identification. rochester.edu

The selection of the mobile phase, or solvent system, is critical for achieving good separation of the components. sigmaaldrich.commerckmillipore.com For the relatively polar taxane intermediates, normal-phase TLC on silica gel plates is common. sigmaaldrich.com The mobile phase typically consists of a mixture of a non-polar solvent and a more polar solvent. A common starting point for method development is a mixture of hexane (B92381) and ethyl acetate. biotage.com The polarity of the solvent system is adjusted to achieve a retention factor (Rƒ) for the starting material of approximately 0.3-0.4, which generally provides an optimal window for observing the appearance of new, often more non-polar, product spots. rochester.edu

Table 1: Representative TLC System for Monitoring Esterification

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 70:30 to 50:50 v/v) |

| Application | Starting Material (Lane 1), Cospot (Lane 2), Reaction Mixture (Lane 3) |

| Development | In a saturated chamber until the solvent front is ~1 cm from the top |

| Visualization | 1. UV Light (254 nm) 2. Chemical Staining (e.g., p-anisaldehyde, permanganate (B83412), or phosphomolybdic acid stain) followed by heating |

This table is illustrative. The optimal solvent ratio must be determined experimentally for each specific reaction step.

Visualization of the separated spots is crucial as most docetaxel intermediates are colorless. libretexts.org The most common non-destructive method is using a UV lamp, where UV-active compounds (typically those with aromatic rings) appear as dark spots on a fluorescent background. libretexts.orgplantextractwholesale.com For compounds that are not UV-active or for more sensitive detection, destructive chemical staining methods are used. researchgate.net The TLC plate is dipped into or sprayed with a staining reagent, followed by heating. libretexts.org Reagents like p-anisaldehyde are excellent for detecting a wide range of functional groups, while permanganate stains are particularly useful for visualizing compounds that can be oxidized, such as those with residual hydroxyl groups or double bonds. epfl.chlibretexts.org The appearance of a new spot (the product) and the disappearance of the starting material spot indicate the progression of the reaction.

X-ray Crystallography for Absolute Stereochemistry Determination of Docetaxel Intermediates

X-ray crystallography is the definitive and most powerful analytical method for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. springernature.comnih.govnih.gov In the synthesis of complex molecules like docetaxel, which contains multiple chiral centers, confirming the correct spatial arrangement of atoms in key intermediates is critical. While routine diffraction experiments readily establish the relative configuration of stereocenters, determining the absolute configuration is more challenging but essential for ensuring the synthesis of the correct enantiomer. springernature.comnih.gov

The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. ed.ac.uk The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. To establish the absolute configuration of an enantiomerically pure compound, a phenomenon known as anomalous scattering is utilized. ed.ac.uk This effect, which is more pronounced for atoms heavier than oxygen, allows for the differentiation between a molecule and its mirror image. ed.ac.uk

In the synthesis of docetaxel, obtaining single crystals of sufficient quality for intermediates can be a rate-limiting step. nih.gov However, when successful, the technique provides irrefutable proof of stereochemistry. For instance, the stereochemistry of chiral azetidinone derivatives, which serve as crucial precursors for the docetaxel side chain, has been confirmed using single-crystal X-ray diffraction. researchgate.net This analysis confirms the cis or trans relationship of substituents on the β-lactam ring and the absolute configuration of the chiral centers, ensuring that the correct diastereomer is carried forward in the synthesis. researchgate.netmdpi.com

Table 2: Crystallographic Data for a Docetaxel Precursor

| Parameter | Example Value |

| Compound | (3S,4R)-3-hydroxy-N-[(S)-(l-phenyl)ethyl]-4-(2′-chlorophenyl)-2-azetidinone researchgate.net |

| Method | Single-Crystal X-ray Diffraction |

| Outcome | Unambiguous determination of the relative and absolute configuration of all stereogenic centers. |

| Significance | Confirms the correct stereochemistry of a key building block for the docetaxel side chain. |

This table provides a specific example of the application of X-ray crystallography in the synthesis of a this compound.

The result of an X-ray crystallographic analysis is a detailed structural model that confirms bond lengths, bond angles, and the precise spatial orientation of all atoms, thereby verifying the successful stereochemical control of the preceding synthetic steps. nih.gov

Chiral Analysis Methods for Enantiopurity of Docetaxel Intermediates

The biological activity of docetaxel is highly dependent on its specific stereochemistry. Therefore, controlling the enantiomeric purity of chiral intermediates, particularly the phenylisoserine side chain, is of utmost importance. mdpi.com While X-ray crystallography confirms the structure of a single crystal, chiral chromatography is the workhorse technique for quantifying the enantiomeric excess (e.e.) of bulk material. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective method for separating enantiomers of docetaxel intermediates. nih.gov The principle of chiral HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase. csfarmacie.cz These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus, separation of the enantiomers. csfarmacie.cz

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being particularly successful for a broad range of compounds, including taxane precursors. researchgate.net For the enantioseparation of phenylisoserine analogs, which are key intermediates for the docetaxel side chain, cyclofructan-based CSPs have also been shown to be effective. nih.gov

Method development in chiral HPLC involves screening different CSPs and mobile phases to achieve optimal resolution between the enantiomers. springernature.com Normal-phase chromatography, using mobile phases such as hexane/alcohol mixtures, is commonly employed. nih.govresearchgate.net The choice of alcohol (e.g., ethanol, isopropanol) and its concentration in the mobile phase can significantly impact both retention and selectivity. nih.gov

Table 3: Example Chiral HPLC Method for a Docetaxel Side-Chain Analog

| Parameter | Description |

| Analyte | Phenylisoserine Analogs nih.gov |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Larihc CF6-P (Cyclofructan-based CSP) nih.gov |

| Mobile Phase | n-Hexane / Ethanol mixture nih.gov |

| Detection | UV Absorbance (e.g., 210-230 nm) |

| Purpose | Quantification of enantiomeric purity (enantiomeric excess) of the chiral side-chain precursor. |

This table illustrates a typical setup for the chiral analysis of a key this compound.

By integrating the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric purity of the intermediate can be accurately calculated. This analysis is crucial for quality control, ensuring that intermediates meet the required specifications before being used in subsequent steps of the docetaxel synthesis. nih.govresearchgate.net

Computational and Theoretical Studies on Docetaxel Intermediates

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations offer a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. These methods are instrumental in elucidating the mechanisms of reactions involved in the synthesis of docetaxel (B913) intermediates. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers between them, providing a detailed roadmap of the reaction pathway. rsc.orgnih.gov

One of the key reactions in some docetaxel syntheses is the Staudinger cycloaddition to form a β-lactam ring, a crucial component of the docetaxel side chain. researchgate.net Quantum chemical calculations can be employed to investigate the stereoselectivity of this reaction, explaining why certain diastereomers are formed preferentially. These calculations can reveal the subtle energetic differences between the transition states leading to different stereoisomers, arising from steric and electronic effects.

Furthermore, methods like the Artificial Force Induced Reaction (AFIR) allow for a comprehensive exploration of reaction pathways, which can be particularly useful in complex multi-step transformations. nih.gov This can help in understanding not just the desired reaction, but also potential side reactions, leading to strategies to minimize the formation of unwanted byproducts. The insights gained from these computational studies are invaluable for optimizing reaction conditions such as temperature, solvent, and catalyst choice to favor the desired reaction pathway. nih.gov

Table 1: Applications of Quantum Chemical Calculations in Docetaxel Intermediate Synthesis

| Application | Description | Key Insights |

|---|---|---|

| Reaction Mechanism Elucidation | Mapping the potential energy surface to identify transition states and intermediates. | Detailed understanding of reaction pathways, including stereoselectivity. |

| Transition State Analysis | Calculating the energy and geometry of transition states. | Rationalizing observed product distributions and identifying rate-determining steps. |

| Byproduct Formation Prediction | Exploring alternative reaction pathways that lead to impurities. | Development of strategies to improve reaction selectivity and yield. |

| Solvent and Catalyst Effects | Modeling the influence of the reaction environment on the mechanism. | Optimization of reaction conditions for improved efficiency. |

Molecular Modeling and Docking Studies for Catalyst Design in Intermediate Synthesis

The design of efficient catalysts is paramount for the economically viable synthesis of docetaxel and its intermediates. Molecular modeling and docking studies are powerful computational techniques that can guide the rational design of catalysts with high activity and selectivity. digitellinc.com These methods allow researchers to visualize and analyze the interactions between a catalyst and the reacting molecules at an atomic level.

In the context of this compound synthesis, this could involve designing catalysts for asymmetric hydrogenation steps or for controlling the stereochemistry of ring-opening reactions. researchgate.net For instance, in the synthesis of a chiral side-chain precursor, a chiral catalyst is often employed. Molecular docking can be used to predict how different substrates (the docetaxel intermediates) will bind to the active site of a catalyst. By evaluating the binding energies and conformations of various substrate-catalyst complexes, researchers can identify which catalyst is most likely to produce the desired stereoisomer.

These computational approaches can significantly accelerate the catalyst development process. Instead of relying solely on experimental trial-and-error, which can be time-consuming and expensive, molecular modeling allows for the in silico screening of a large number of potential catalysts. This enables researchers to focus their experimental efforts on the most promising candidates, leading to a more efficient discovery of optimal catalytic systems. The principles used in designing molecules to interact with biological targets, such as proteins, can be adapted for designing catalysts that interact effectively with chemical intermediates. mdpi.com

Prediction of Intermediate Stability and Reactivity Profiles

Quantum chemical calculations can be used to determine the thermodynamic stability of different intermediates by calculating their energies. nih.gov This information can help chemists anticipate which intermediates might be prone to degradation and take steps to mitigate this, for example, by using protective groups or by choosing a synthetic route that avoids the formation of particularly unstable species. The stability of docetaxel itself has been studied in the context of drug delivery systems, and similar principles can be applied to its synthetic precursors. nih.gov

Furthermore, reactivity indices derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, can provide insights into the reactivity of different sites within a molecule. This allows for the prediction of how an intermediate will behave in a given reaction, for instance, which part of the molecule is most susceptible to nucleophilic or electrophilic attack. This predictive capability is crucial for planning subsequent synthetic steps and for troubleshooting unexpected reaction outcomes.

Retrosynthetic Analysis Software Applications for this compound Routes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. In recent years, sophisticated software tools have been developed to automate and enhance this process. 3ds.com For a molecule as complex as docetaxel, these software applications can be invaluable for identifying novel and efficient synthetic routes to its key intermediates.

Software platforms like SynRoute, SYNTHIA™, and BIOVIA Reaction Planner utilize large databases of chemical reactions and advanced algorithms to propose multiple retrosynthetic pathways. nih.govsemanticscholar.orgsigmaaldrich.com3ds.com These programs can consider various factors such as the cost and availability of starting materials, the number of synthetic steps, and the predicted yield of each reaction. This allows chemists to quickly evaluate and compare different synthetic strategies before committing to laboratory work.

For the synthesis of docetaxel intermediates, these tools can suggest disconnections and corresponding synthetic transformations that a chemist might not have considered. They can also help in navigating the complex stereochemical challenges associated with the synthesis of taxanes. By leveraging the power of computational retrosynthesis, researchers can accelerate the discovery of practical and innovative routes to docetaxel and its precursors, ultimately contributing to a more efficient and sustainable manufacturing process.

Patents and Intellectual Property in Docetaxel Intermediate Synthesis

Analysis of Key Patent Literature on Docetaxel (B913) Intermediate Production Routes

The patent history for Docetaxel synthesis reveals a strategic focus on protecting not only the final molecule but also the key intermediates and the specific chemical transformations used to produce them. Early patents laid the groundwork for the semi-synthesis of Docetaxel from natural precursors, with subsequent patents often focusing on improving efficiency, yield, and purity by introducing novel intermediates or protecting groups.

A foundational patent in this field describes a method for Docetaxel synthesis that involves the esterification of a protected 10-deacetylbaccatin III (10-DAB) backbone with a protected side chain acid. This process generates a key intermediate which is then subjected to deprotection steps to yield the final Docetaxel product. google.com One of the significant early methods involved using C7, C10-di-CBZ 10-deacetylbaccatin III as a key intermediate. google.comgoogle.com This intermediate is esterified with an N-CBZ C2'-protected 3-phenylisoserine side chain. The process then involves replacing the carbobenzyloxy (CBZ) groups and subsequently deprotecting the C2' position to produce Docetaxel. google.comgoogle.com

Later innovations focused on alternative protecting group strategies and different starting materials to circumvent existing patents and improve the manufacturing process. For example, patents have been granted for processes that start from Paclitaxel (B517696), deacetylating it, protecting the hydroxyl groups to form a derivative, and then functionalizing the amine with a t-butoxycarbonyl radical to create a Docetaxel derivative intermediate. nih.gov Another patented synthetic method involves the synthesis of an intermediate which then undergoes an esterification reaction, followed by the simultaneous removal of multiple protecting groups in a single step to prepare Docetaxel. google.com

The analysis of this patent literature demonstrates a consistent strategy by innovators to protect:

Novel Intermediates: New chemical entities that are precursors in the synthetic pathway.

Protecting Group Strategies: The use of specific protecting groups at various stages of the synthesis to ensure regioselectivity and stability.

Esterification Conditions: The specific reagents and conditions used to couple the baccatin (B15129273) III core with the phenylisoserine (B1258129) side chain.

Deprotection Sequences: The methods and order of removing protecting groups to arrive at the final active pharmaceutical ingredient.

These patents collectively create a dense "patent thicket" that generic manufacturers must navigate carefully. uspharmacist.com The expiration of the primary patent on the Docetaxel molecule itself has shifted the focus to these process patents and intermediates as the main source of intellectual property protection. nih.govmondaq.com

| Patent Number | Key Intermediate(s) / Precursor(s) | Description of Patented Method | Key Innovation |

|---|---|---|---|

| US5688977A | C7, C10-di-CBZ 10-deacetylbaccatin III | Esterification of the protected 10-DAB derivative with a protected 3-phenylisoserine side chain, followed by deprotection and functional group manipulation. google.com | Protection of a specific intermediate (di-CBZ 10-DAB) in the Docetaxel synthesis pathway. google.com |

| EP1856080B1 | 10-deacetylbaccatin derivative, Docetaxel derivative (II) | A multi-step process starting from Paclitaxel involving deacetylation, protection of hydroxyl groups, debenzoylation, functionalization with a t-butoxycarbonyl group, and final deprotection. nih.gov | Provides a synthetic route to Docetaxel starting from the related taxane (B156437), Paclitaxel, via novel intermediates. nih.gov |

| CN103086924A | Intermediate (3), Intermediate (5) | Synthesis of intermediate (3), followed by esterification to form intermediate (5), and a final single-step deprotection of multiple groups (o-nitrophenyl acetyl and Troc) to yield Docetaxel. google.com | A streamlined final step involving simultaneous removal of multiple protecting groups, potentially improving process efficiency. google.com |

Strategies for Patenting Novel Docetaxel Intermediate Synthetic Methods

Securing patent protection for a new synthetic method for a this compound requires a strategic approach that clearly defines the novelty, non-obviousness, and utility of the invention. patentpc.com For chemical processes, patentability can be established in several areas beyond the final molecule itself. Innovators seeking to patent new synthetic routes for Docetaxel intermediates should focus on the following patentable elements:

Novel Chemical Intermediates: If a synthetic route proceeds through a previously unknown and undisclosed intermediate compound, that intermediate itself can be patented as a new composition of matter. This is a strong form of protection, as any competitor using a route that generates this intermediate would infringe. patentpc.com

Improved Process Steps: A new method for a specific reaction step that offers significant advantages over the prior art can be patentable. This could involve:

Novel Catalysts or Reagents: The use of a new catalyst that improves yield, reduces reaction time, or enhances stereoselectivity.

Optimized Reaction Conditions: Discovering that running a reaction at a specific temperature, pressure, or in a particular solvent system leads to a surprisingly better outcome.

"Greener" Chemistry: A process that uses less hazardous reagents or solvents, or generates less waste, can be considered a patentable improvement.

New Protecting Group Strategies: The development of a novel sequence of protecting and deprotecting functional groups on the baccatin III core or the side chain can be patented. This is particularly relevant for complex molecules like taxanes, where regioselectivity is crucial. google.comgoogle.com

Purification Methods: A novel method for purifying a key intermediate that results in higher purity, is more efficient, or is more scalable than existing methods can also be the subject of a patent.

When drafting a patent application, it is crucial to provide detailed experimental data that substantiates the claimed advantages. This includes comparative examples that show the superiority of the new method over existing, publicly known processes. The claims should be drafted strategically to be broad enough to cover foreseeable variations of the process while still being specific enough to be considered novel and non-obvious by patent examiners. nih.gov

Freedom to Operate Analysis in this compound Manufacturing

A Freedom to Operate (FTO) analysis is an essential due diligence activity for any company planning to manufacture or commercialize a this compound. bakerbotts.comdrugpatentwatch.com Its purpose is to determine whether a proposed commercial process or product infringes on the valid, in-force patent rights of others. scienceopen.com Performing an FTO analysis early in the development process can prevent significant financial losses from future litigation and allows for strategic pivots if blocking patents are identified. drugpatentwatch.comdrugpatentwatch.com

The FTO process for a this compound manufacturing process typically involves the following steps:

Deconstruct the Synthetic Process: The entire proposed manufacturing process is broken down into its individual components. This includes all starting materials, reagents, catalysts, solvents, reaction conditions, and the exact structures of all intermediates. bakerbotts.com

Conduct a Comprehensive Patent Search: A thorough search of patent databases is performed for each component and step of the process in the specific jurisdictions (countries) where the company plans to manufacture or sell the product. The search must cover not only patents on the intermediates themselves but also process patents covering the specific reactions used. sagaciousresearch.com

Analyze Patent Claims: The claims of any identified relevant patents are carefully analyzed by patent attorneys or IP specialists. The goal is to determine the scope of the patent's protection and whether the proposed commercial process falls within that scope. This is a highly detailed legal and technical analysis. sagaciousresearch.com

Risk Assessment and Strategy: Based on the analysis, a risk assessment is made.

Clear FTO: If no blocking patents are found, the company has a clear "freedom to operate."

Potential Risk: If potentially infringing patents are identified, several strategic options are available:

Licensing: The company can approach the patent holder to negotiate a license to use the patented technology.

"Designing Around": The R&D team can attempt to modify the synthetic process to avoid infringing the patent claims. This might involve using a different reagent, altering reaction conditions, or creating a different, non-patented intermediate. drugpatentwatch.com

Challenging the Patent: If there are grounds to believe a patent is invalid (e.g., due to prior art not considered by the patent office), the company could initiate legal proceedings to have the patent invalidated.

At-Risk Launch: In some cases, a company may decide to launch the product despite the risk, based on a legal opinion that their process is non-infringing, although this carries the potential for litigation.

Given the extensive patenting in the taxane field, a thorough FTO analysis is not merely a recommendation but a critical prerequisite for any new entrant into the this compound market. nih.govnih.gov

Future Research Directions in Docetaxel Intermediate Chemistry

The synthesis of docetaxel (B913), a cornerstone in chemotherapy, is a complex process heavily reliant on the efficient production of its key structural intermediates. While significant progress has been made, future research is geared towards developing more sustainable, efficient, and technologically advanced methods for synthesizing these vital precursors. This article explores the forward-looking research directions in the chemistry of docetaxel intermediates, focusing on novel synthetic routes, the integration of artificial intelligence, advanced catalysis, and the application of continuous flow chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.